NO-prednisolone
Overview
Description
Preparation Methods
NCX-1015 is synthesized through a two-step process involving the esterification of prednisolone with a nitrooxy group at the C-21 position . The overall yield of this synthesis is approximately 75% . The industrial production methods for NCX-1015 are not widely documented, but the synthetic route involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound.
Chemical Reactions Analysis
NCX-1015 undergoes various chemical reactions, including:
Oxidation: The nitric oxide moiety can be oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester linkage can be hydrolyzed to release prednisolone and nitric oxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and hydrolyzing agents like water or acids. The major products formed from these reactions are prednisolone and nitric oxide .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nitric oxide-releasing steroids.
Biology: It has been shown to enhance regulatory T cells and protect against experimental colitis in mice.
Mechanism of Action
NCX-1015 exerts its effects through the release of nitric oxide, which enhances the anti-inflammatory properties of prednisolone. The nitric oxide moiety modulates the immune response by increasing the production of interleukin-10 and inhibiting the nuclear translocation of p65 Rel A in mononuclear cells . This results in the suppression of pro-inflammatory cytokines and the promotion of regulatory T cells .
Comparison with Similar Compounds
NCX-1015 is unique among glucocorticoids due to its nitric oxide-releasing capability. Similar compounds include other nitro-steroids like NCX-1016, which lacks the nitric oxide group and therefore has reduced efficacy . Compared to prednisolone, NCX-1015 has enhanced anti-inflammatory properties and reduced side effects, making it a more potent therapeutic agent .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYBJOMJPGNMM-KGWLDMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327610-87-7 | |
Record name | NO-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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